molecular formula C11H10ClNO2 B2858059 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid CAS No. 1314781-20-8

2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid

Cat. No.: B2858059
CAS No.: 1314781-20-8
M. Wt: 223.66
InChI Key: VKKGHNGGDMNGFC-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid: is an organic compound with the molecular formula C11H10ClNO2 It is a derivative of propanoic acid, featuring a chloro and cyano substituent on the phenyl ring

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalyst Development: Employed in the development of new catalytic systems for organic reactions.

Biology:

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its structural features.

Medicine:

    Pharmaceutical Research: Explored as a potential lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry:

    Material Science: Utilized in the synthesis of novel materials with unique properties, such as polymers and coatings.

Safety and Hazards

The compound “2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid” is associated with hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-cyanobenzaldehyde.

    Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Grignard Reaction: Utilizing automated reactors for the Grignard reaction to ensure consistent yield and purity.

    Continuous Flow Oxidation: Employing continuous flow reactors for the oxidation step to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the cyano group can yield corresponding amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of functional groups such as hydroxyl, alkyl, or amino groups.

Comparison with Similar Compounds

    2-(3-Chloro-4-cyanophenyl)acetic acid: Similar structure but lacks the methyl group on the propanoic acid moiety.

    3-Chloro-4-cyanobenzoic acid: Similar aromatic ring substitution but different carboxylic acid positioning.

    2-(3-Chloro-4-cyanophenyl)propanoic acid: Similar structure but without the additional methyl group.

Uniqueness:

  • The presence of both chloro and cyano groups on the phenyl ring, along with the methyl group on the propanoic acid moiety, provides unique steric and electronic properties.
  • These features can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in organic synthesis and a potential lead compound in pharmaceutical research.

Properties

IUPAC Name

2-(3-chloro-4-cyanophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-11(2,10(14)15)8-4-3-7(6-13)9(12)5-8/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKGHNGGDMNGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)C#N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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